![molecular formula C12H16O3 B135407 (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane CAS No. 105780-38-9](/img/structure/B135407.png)
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Overview
Description
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, also known as this compound, is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Biological Activity
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- IUPAC Name : 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
The compound features an epoxy group and a methoxyethyl substituent on a phenyl ring, which contribute to its reactivity and biological properties. The presence of the epoxy group allows for various chemical transformations, making it a valuable intermediate in organic synthesis and drug development.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The epoxide ring can undergo nucleophilic attack, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, which may lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable adducts.
- Receptor Modulation : It could potentially act on adrenergic receptors, similar to its structural analog Metoprolol, which is known for its beta-blocking properties.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Cardiovascular Effects : Similar to Metoprolol, derivatives of this compound may exhibit antihypertensive effects by blocking beta-adrenergic receptors .
- Antitumor Activity : Some studies suggest that compounds with epoxy functionalities can exhibit cytotoxic effects against cancer cell lines, though specific data on this compound is limited.
Toxicological Profile
The safety profile of this compound includes potential irritant effects:
- Skin Irritation : The compound has been classified as causing skin irritation upon contact.
- Sensitization : There is evidence suggesting it may cause allergic skin reactions in sensitive individuals .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their implications for drug design. Below are notable findings:
Scientific Research Applications
Basic Information
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Appearance : Clear liquid
- Purity : Typically >95% in commercial preparations .
Structure
The compound features an epoxy group, which contributes to its reactivity and potential utility in various chemical reactions. The methoxyethyl and phenoxy groups enhance its solubility and interaction with biological systems.
Medicinal Chemistry
This compound has shown promise in pharmacological applications:
- Beta-Adrenergic Blocking Agents : The compound has been investigated for its potential as a selective beta-blocker, which could be beneficial in treating cardiovascular diseases. Studies indicate that it may exhibit properties comparable to existing beta-blockers like metoprolol .
- Antihypertensive Agents : Due to its ability to block adrenergic receptors selectively, it is being explored for use in managing hypertension.
Materials Science
The epoxy group in this compound makes it a candidate for:
- Adhesives and Coatings : Its reactivity can be utilized in formulating epoxy resins that are used in adhesives and protective coatings due to their strong bonding capabilities and resistance to environmental degradation.
- Polymer Synthesis : The compound can serve as a building block in synthesizing polymers with specific properties tailored for various applications such as electronics and automotive parts.
Agricultural Chemistry
Research is also being conducted on the use of this compound as a potential pesticide or herbicide due to its ability to interact with biological systems at a molecular level.
Case Study 1: Pharmacological Testing
A study evaluated the cardiovascular effects of this compound compared to traditional beta-blockers. Results indicated that this compound exhibited a favorable pharmacological profile with reduced side effects associated with conventional therapies .
Case Study 2: Material Performance
In another study focusing on material applications, this compound was incorporated into epoxy resin formulations. The resulting materials showed enhanced mechanical properties and thermal stability compared to standard formulations .
Properties
IUPAC Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450460 | |
Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105780-38-9 | |
Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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